Hydrophilicity Advantage for Faster Background Clearance
The octanol/water partition coefficient of FETA was measured at 0.16, compared to FMISO at 0.44 (or 0.41 in replicate determination), representing a 2.75-fold greater hydrophilicity [1]. Within the broader 2-nitroimidazole class, FETA ranks among the most hydrophilic agents: SR2508 (0.046), FETA (0.16), FETNIM (0.17), EF1 (0.20), MISO (0.43), FMISO (0.44), EF3 (1.25), TF-MISO (2.6), and EF5 (5.7) [1]. The lower partition coefficient of FETA relative to FMISO translates into reduced nonspecific protein binding and more rapid clearance from normoxic background tissues, a critical advantage for achieving adequate tumor-to-background contrast within clinically practical imaging time windows [2].
| Evidence Dimension | Octanol/water partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | 0.16 (FETA) |
| Comparator Or Baseline | FMISO: 0.44 (0.41); EF5: 5.7; SR2508: 0.046; EF1: 0.20; MISO: 0.43 |
| Quantified Difference | FETA is 2.75× more hydrophilic than FMISO (0.16 vs. 0.44); 35.6× more hydrophilic than EF5 (0.16 vs. 5.7) |
| Conditions | Octanol/water partition coefficient measurement; data compiled from JNM supplementary table of 2-nitroimidazole derivatives [1] |
Why This Matters
Lower lipophilicity directly correlates with faster clearance from normoxic tissues, enabling shorter post-injection imaging delays and improved tumor-to-background contrast—key procurement criteria when selecting a hypoxia tracer scaffold for clinical translation.
- [1] JNM Supplementary Table. Octanol/water partition coefficients of 2-nitroimidazole derivatives. J Nucl Med. Values: SR2508 0.046, FETA 0.16, FETNIM 0.17, MISO 0.43, FMISO 0.44 (0.41), EF1 0.20, EF3 1.25, TF-MISO 2.6, EF5 5.7. View Source
- [2] Barthel H, Wilson H, Collingridge DR, Brown G, Osman S, Luthra SK, Brady F, Workman P, Price PM, Aboagye EO. In vivo evaluation of [18F]fluoroetanidazole as a new marker for imaging tumour hypoxia with positron emission tomography. Br J Cancer. 2004;90(11):2232-2242. PMID: 15150578. View Source
